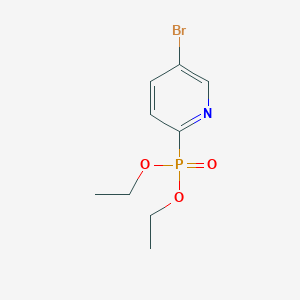

Diethyl 5-bromopyridin-2-ylphosphonate

Description

Significance of Pyridylphosphonates in Chemical Sciences

Pyridylphosphonates are a class of organophosphorus compounds that have garnered considerable attention due to their diverse applications. The phosphorus-carbon bond in these molecules is highly stable, and the phosphonate (B1237965) group can act as a coordinating ligand, a reactive handle for further chemical transformations, or a pharmacophore that mimics a phosphate (B84403) group in biological systems.

In the realm of organic synthesis, pyridylphosphonates serve as key intermediates. The pyridine (B92270) ring can be modified through various reactions, while the phosphonate moiety can participate in transformations such as the Horner-Wadsworth-Emmons reaction to form new carbon-carbon double bonds. This dual reactivity allows for the construction of complex molecular architectures.

The structural and electronic properties of pyridylphosphonates make them attractive scaffolds in medicinal chemistry. The pyridine ring is a common feature in many approved drugs, and the phosphonate group can act as a bioisostere of a carboxylate or phosphate group, potentially improving the pharmacokinetic and pharmacodynamic properties of a drug candidate. Research has shown that pyridylphosphonate derivatives can exhibit a range of biological activities, including as enzyme inhibitors and receptor modulators. For instance, they have been investigated as potential therapeutic agents for a variety of diseases.

In materials science, pyridylphosphonates are utilized as ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine ring and the oxygen atoms of the phosphonate group can coordinate to metal ions, leading to the formation of extended, porous structures with potential applications in gas storage, catalysis, and sensing.

Overview of Bromopyridine and Phosphonate Hybrid Architectures

The incorporation of a bromine atom onto the pyridine ring of a phosphonate, as seen in Diethyl 5-bromopyridin-2-ylphosphonate, significantly enhances its synthetic utility. Bromopyridines are versatile building blocks in organic synthesis, readily participating in a wide array of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a diverse range of substituents at the bromine-bearing position, further expanding the chemical space accessible from this hybrid architecture.

The combination of the reactive bromine atom and the phosphonate group on the same pyridine scaffold provides chemists with a powerful tool for the stepwise and regioselective functionalization of the molecule.

Scope and Research Trajectory of this compound

This compound has emerged as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its synthesis has been reported, and its utility as a precursor for the development of novel therapeutic agents is an active area of research.

A key application of this compound is in the synthesis of modulators of TNF-α activity. google.com The synthetic route to this compound allows for its use as a starting material, which can then be elaborated through cross-coupling reactions at the bromine position to introduce various aryl or heteroaryl groups. The phosphonate moiety can be retained or modified in the final drug candidates.

The research trajectory for this compound is focused on leveraging its unique combination of functional groups to access novel chemical entities with tailored biological activities. Future research will likely explore its use in the synthesis of a broader range of bioactive molecules and its potential application in the development of new materials.

Data Tables

Table 1: Synthesis of this compound

| Reactants | Reagents and Conditions | Product | Yield | Reference |

| 2,5-Dibromopyridine, Diethyl phosphite (B83602) | Pd(OAc)₂, DPPF, TEA, KOAc, THF | This compound | 79% | google.com |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| Mass Spectrometry (ESI) | [M+H]⁺ calculated for C₉H₁₃BrNO₃P: 293.98, 295.98; found: 293.95, 295.90 | google.com |

| ¹H NMR (400 MHz, Chloroform-d) | δ 8.86 (d, J = 2.1 Hz, 1H), 7.98 - 7.94 (m, 1H), 7.90 - 7.83 (m, 1H), 4.30 - 4.17 (m, 4H), 1.36 (t, J = 7.1 Hz, 6H) | google.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

344891-78-7 |

|---|---|

Molecular Formula |

C9H13BrNO3P |

Molecular Weight |

294.08 g/mol |

IUPAC Name |

5-bromo-2-diethoxyphosphorylpyridine |

InChI |

InChI=1S/C9H13BrNO3P/c1-3-13-15(12,14-4-2)9-6-5-8(10)7-11-9/h5-7H,3-4H2,1-2H3 |

InChI Key |

WUJLOBZQUKCCNH-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=NC=C(C=C1)Br)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 5 Bromopyridin 2 Ylphosphonate and Analogues

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysis stands as a cornerstone in the synthesis of arylphosphonates, providing a versatile and powerful tool for constructing the C-P bond. Various named reactions, each with its unique set of reactants and conditions, have been adapted for the preparation of Diethyl 5-bromopyridin-2-ylphosphonate and related structures.

Hirao-Type Coupling with H-Phosphonates

The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with H-phosphonates, is a widely employed method for the synthesis of arylphosphonates. mdpi.comnih.gov This reaction has been successfully applied to the synthesis of pyridylphosphonates from their corresponding bromopyridines.

The efficiency of the Hirao coupling is highly dependent on the catalytic system employed. While the original conditions often utilized Pd(PPh₃)₄, modern variations frequently employ more robust and efficient catalyst precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂). nih.govscispace.com The combination of Pd(OAc)₂ with bidentate phosphine (B1218219) ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), has proven to be particularly effective. nih.govnih.gov This system often allows for lower catalyst loadings, typically around 1 mol%, making the process more economical. nih.gov The in situ reduction of Pd(II) to the active Pd(0) species is a key step in the catalytic cycle. mdpi.com Microwave-assisted, solvent-free conditions using Pd(OAc)₂ without an added phosphine ligand have also been developed as a "green" alternative, where an excess of the H-phosphonate reagent serves as both a reducing agent and a ligand. scispace.comrsc.org

A study on the phosphonylation of various aryl and heteroaryl halides demonstrated that a Pd(OAc)₂/dppf system gave satisfactory results, even with challenging substrates. nih.gov The choice of solvent also plays a crucial role, with acetonitrile (B52724) and N,N-dimethylformamide (DMF) being commonly used. nih.gov

| Catalyst System | Ligand | Solvent | Temperature | Yield (%) | Reference |

| Pd(OAc)₂ (1 mol%) | dppf | DMF | 110 °C | Good | nih.gov |

| Pd(OAc)₂ (5 mol%) | None (excess H-phosphonate) | None (solvent-free) | 150 °C (MW) | 93 | scispace.com |

The Hirao coupling has been successfully applied to a range of bromopyridine isomers. However, the position of the bromine atom and the presence of other substituents on the pyridine (B92270) ring can significantly influence the reaction's outcome. For instance, the coupling of 2,6-dibromopyridine (B144722) can lead to a mixture of mono- and di-phosphonylated products, with the mono-substituted product being formed in moderate yield due to competing disubstitution. nih.govnih.gov

The reaction of dihalogenated benzenes and pyridines has been studied to understand the selectivity of the Hirao coupling. In the case of 1,3-dibromobenzene, the reaction with diethyl phosphite (B83602) can result in a mixture of mono- and di-phosphonylated products, with the selectivity being influenced by the reaction conditions. mdpi.com For dihalopyridines, the halide at the 2-position is generally more reactive towards cross-coupling reactions. However, selectivity can be influenced by the specific catalytic system and reaction conditions.

Challenges can also arise from the coordination of the pyridine nitrogen to the palladium catalyst, which can sometimes lead to catalyst deactivation. The presence of other functional groups on the pyridine ring may also impact the reaction efficiency.

| Substrate | Product | Yield (%) | Notes | Reference |

| 2,6-Dibromopyridine | Diethyl (6-bromopyridin-2-yl)phosphonate | 30 | Competing disubstitution observed | nih.gov |

| 1,3-Dibromobenzene | Diethyl (3-bromophenyl)phosphonate | 45 | Mixture with diphosphonylated product | mdpi.com |

| 3-Bromo-iodobenzene | Diphenyl(3-bromophenyl)phosphine oxide | 75-78 | Selective reaction at the iodine position | mdpi.com |

The choice of ligand is critical in modulating the reactivity and stability of the palladium catalyst. Bidentate phosphine ligands like dppf, dppb (1,4-bis(diphenylphosphino)butane), and dppp (B1165662) (1,3-bis(diphenylphosphino)propane) are frequently used in conjunction with Pd(OAc)₂. nih.govmdpi.com These ligands can enhance the rate of oxidative addition and reductive elimination, key steps in the catalytic cycle. In some "ligand-free" protocols, an excess of the H-phosphonate reagent itself can act as a ligand for the palladium center. scispace.com

Additives can also play a significant role in the Hirao reaction. Anionic additives such as tetra-n-butylammonium acetate can enhance the coupling reaction when Pd(OAc)₂ is used with triphenylphosphine (B44618) (PPh₃). nih.gov The acetate ion is believed to facilitate the catalytic cycle. mdpi.com Bases, most commonly triethylamine (B128534), are essential to neutralize the hydrogen halide formed during the reaction. scispace.commdpi.com

Stille Coupling in Precursor Synthesis

The Stille reaction, which involves the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate, offers another synthetic route. wikipedia.org While direct Stille coupling to form a C-P bond is not the standard approach, this reaction is valuable for synthesizing precursors to pyridylphosphonates. For instance, a stannylated pyridine derivative can be prepared and subsequently coupled with a suitable phosphorus-containing electrophile. Alternatively, a bromopyridine can be coupled with a stannyl-containing phosphonate (B1237965) synthon, although this is less common. The Stille reaction is known for its tolerance of a wide range of functional groups, making it a powerful tool in multi-step syntheses. libretexts.org

A general approach would involve the synthesis of a 2-stannyl-5-bromopyridine intermediate. This intermediate could then potentially undergo a subsequent coupling reaction to introduce the phosphonate group. However, specific examples of this direct pathway to this compound are not prevalent in the literature, which more commonly favors the direct phosphonylation of the corresponding bromopyridine via methods like the Hirao coupling.

Sonogashira Conditions for Alkyne-Phosphonate Integration

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. rsc.orgorganic-chemistry.org This reaction provides a powerful method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. In the context of this compound analogues, the Sonogashira coupling can be envisioned as a method to introduce an alkyne functionality onto the pyridine ring, either starting from the bromopyridylphosphonate itself or by coupling an alkynylphosphonate with a bromopyridine.

A facile and efficient synthesis of densely substituted alkynylpyridines has been reported via the Sonogashira coupling of iodopyridines with terminal alkynes in the presence of a PdCl₂(PPh₃)₂/CuI catalyst system. rsc.orgmetu.edu.tr This methodology has been shown to be general for a wide range of substrates. Similarly, 2-amino-3-bromopyridines have been successfully coupled with various terminal alkynes under optimized Sonogashira conditions. scirp.org While these examples demonstrate the feasibility of introducing alkynes onto the pyridine ring, the direct Sonogashira coupling of a terminal alkyne with this compound to create an alkynyl-substituted pyridylphosphonate would be a logical extension of this methodology. This would involve the reaction of the bromo-pyridylphosphonate with a terminal alkyne under standard Sonogashira conditions, providing access to a diverse range of functionalized analogues.

| Aryl Halide | Alkyne | Catalyst System | Yield (%) | Reference |

| Iodopyridines | Various terminal alkynes | PdCl₂(PPh₃)₂/CuI | Good to Excellent | rsc.orgmetu.edu.tr |

| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂/PPh₃/CuI | 72-96 | scirp.org |

Deoxygenative Phosphorylation of Pyridine N-Oxides

A prevalent strategy for the regioselective synthesis of pyridine-2-phosphonates involves the deoxygenative phosphorylation of the corresponding pyridine N-oxides. This method leverages the altered reactivity of the pyridine ring upon N-oxidation, which activates the C2 and C4 positions for nucleophilic attack.

The phosphite-mediated deoxygenative phosphorylation typically proceeds through an activation-addition-elimination pathway. The reaction is initiated by the activation of the pyridine N-oxide oxygen atom with an electrophilic reagent, such as ethyl chloroformate. This activation step forms a highly reactive N-alkoxypyridinium or a similar intermediate salt. nih.govencyclopedia.pub

This pyridinium (B92312) salt is then susceptible to nucleophilic attack at the C2 position by a trialkyl phosphite, like triethyl phosphite. The resulting adduct, a 1,2-dihydropyridine intermediate, subsequently undergoes elimination to rearomatize the ring and form the desired pyridine-2-phosphonate product. nih.govencyclopedia.pub The driving force for the final step is the formation of the stable aromatic pyridine ring.

This methodology has been effectively applied to the synthesis of a variety of diethyl pyridin-2-ylphosphonates. A notable procedure developed by Lee et al. involves reacting pyridine N-oxides with triethyl phosphite in the presence of ethyl chloroformate. nih.govencyclopedia.pubkoreascience.kr This approach provides a simple and efficient route to the target compounds with good regioselectivity for the C2 position. The reaction generally demonstrates tolerance to a range of substituents on the pyridine ring, affording the corresponding phosphonates in moderate to good yields.

Table 1: Synthesis of Diethyl Pyridin-2-phosphonates via Deoxygenative Phosphorylation

| Entry | Pyridine N-Oxide Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Pyridine N-oxide | Diethyl pyridin-2-ylphosphonate | 85 |

| 2 | 4-Methylpyridine N-oxide | Diethyl 4-methylpyridin-2-ylphosphonate | 82 |

| 3 | 4-Chloropyridine N-oxide | Diethyl 4-chloropyridin-2-ylphosphonate | 78 |

| 4 | 3-Bromopyridine N-oxide | Diethyl 3-bromopyridin-2-ylphosphonate* | 45 |

| 5 | 5-Bromopyridine N-oxide | This compound | 75 |

*An isomeric mixture may be formed in the case of 3-substituted pyridine N-oxides. encyclopedia.pub Data compiled from representative procedures. nih.govkoreascience.kr

C-H Phosphorylation Approaches

Direct C-H phosphorylation represents a more atom-economical approach to pyridylphosphonates, as it avoids the need for pre-functionalization of the pyridine ring (e.g., halogenation or N-oxidation). These methods often rely on transition-metal catalysis to facilitate the direct formation of the C-P bond.

A significant advancement in direct C-H phosphorylation was developed by Huang and co-workers, who reported a silver(I)-catalyzed reaction of pyridines with dialkyl phosphonates. nih.govencyclopedia.pub This method utilizes potassium persulfate (K₂S₂O₈) as an oxidant and provides a direct route to pyridinyl-2-phosphonates.

Table 2: Silver(I)-Catalyzed C-H Phosphorylation of Pyridines

| Entry | Pyridine Substrate | Phosphorylating Agent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Pyridine | Diethyl phosphonate | Diethyl pyridin-2-ylphosphonate | 75 |

| 2 | 4-Phenylpyridine | Diethyl phosphonate | Diethyl 4-phenylpyridin-2-ylphosphonate | 68 |

| 3 | 3,5-Dimethylpyridine | Diethyl phosphonate | Diethyl 3,5-dimethylpyridin-2-ylphosphonate | 82 |

| 4 | Lepidine | Diethyl phosphonate | Diethyl 4-methylquinolin-2-ylphosphonate | 65 |

Data based on the method developed by Huang and co-workers. nih.govencyclopedia.pub

Besides silver, other transition metals, particularly rhodium and iridium, have been employed in the synthesis of functionalized pyridines, including phosphonates. nih.govencyclopedia.pubnih.gov Rhodium(II) catalysts, for example, can be used in reactions involving phosphorylated vinyl carbenoids or the intramolecular cyclization of δ-diazo oximes to construct the pyridine-2-phosphonate skeleton. nih.govencyclopedia.pub In these cases, the C-H bond is functionalized as part of the ring-forming process.

Iridium-catalyzed C-H borylation of pyridines is another relevant strategy, although it is an indirect phosphorylation method. rsc.orgnih.gov This reaction can install a boronate ester onto the pyridine ring, which can then be subjected to subsequent cross-coupling reactions to install a phosphonate group. However, direct C-H phosphorylation mediated by common metals like palladium often faces challenges with pyridine substrates due to catalyst inhibition by the nitrogen lone pair. rsc.org This has led to the development of specialized ligands and directing group strategies to overcome this issue in the broader field of C-H functionalization. nih.govresearchgate.net

Organocatalytic Synthesis of Pyridylphosphonates

In a departure from metal-based catalysis, organocatalytic methods have emerged as a powerful, transition-metal-free strategy for constructing complex molecules. Recently, an unprecedented amino-organocatalyzed direct synthesis of 3-pyridylphosphonates from vinylphosphonates and aldehydes has been developed. bohrium.comrsc.org While this method yields 3-pyridylphosphonates, it represents a significant advance in the organocatalytic synthesis of the broader class of pyridylphosphonates.

This reaction is typically catalyzed by a simple secondary amine, such as pyrrolidine (B122466), in the presence of ammonium (B1175870) acetate and acetic acid. rsc.org The proposed mechanism involves the reaction of an aldehyde and a vinylphosphonate, which, through a series of intermediates generated with the aid of the organocatalyst and ammonium acetate, ultimately undergo cyclization and dehydrogenation to furnish the multi-substituted 3-phosphorylated pyridine product. rsc.org This approach is notable for its operational simplicity and its ability to construct highly functionalized pyridines that are challenging to access through other means. bohrium.comrsc.org

Table 3: Organocatalytic Synthesis of 3-Pyridylphosphonates

| Entry | Aldehyde | Vinylphosphonate | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | Diethyl vinylphosphonate | Diethyl 2-methyl-5-phenylpyridin-3-ylphosphonate | 85 |

| 2 | 4-Chlorobenzaldehyde | Diethyl vinylphosphonate | Diethyl 5-(4-chlorophenyl)-2-methylpyridin-3-ylphosphonate | 88 |

| 3 | 2-Naphthaldehyde | Diethyl vinylphosphonate | Diethyl 2-methyl-5-(naphthalen-2-yl)pyridin-3-ylphosphonate | 82 |

| 4 | Cyclohexanecarbaldehyde | Diethyl vinylphosphonate | Diethyl 5-cyclohexyl-2-methylpyridin-3-ylphosphonate | 75 |

Data from the amino-organocatalyzed method. bohrium.comrsc.org

Access to Stereochemically Defined Pyridylphosphonates

The development of methods for the asymmetric synthesis of pyridylphosphonates is crucial for accessing enantiomerically pure compounds, which often exhibit distinct biological activities. While direct asymmetric synthesis of this compound is not extensively documented, several strategies for creating chiral phosphonates can be applied to pyridine-containing structures.

One major approach involves the use of chiral catalysts. Organocatalysis, for instance, has emerged as a powerful tool for the enantioselective synthesis of phosphonates. researchgate.net Chiral amines, such as those derived from proline, can catalyze reactions like the phospha-Michael addition to generate products with high enantiomeric excess. mdpi.comunl.pt For example, the reaction of α,β-unsaturated ketones with diarylphosphine oxides in the presence of a suitable organocatalyst can yield chiral phosphonates. mdpi.com Although not specific to pyridylphosphonates, these methods establish a proof of principle for creating stereogenic centers in phosphonate-containing molecules.

Another strategy involves the use of chiral auxiliaries. Chiral N-phosphonylimines, for instance, can be reacted with nucleophiles like lithium acetylides to produce chiral propargylamines with excellent diastereoselectivity. rsc.org The chiral auxiliary, attached to the nitrogen of the imine, directs the stereochemical outcome of the reaction. Subsequent modifications could then be employed to construct the pyridine ring.

Furthermore, chemoenzymatic cascade processes offer a green and efficient route to chiral β-hydroxyphosphonates. nih.gov These one-pot reactions combine chemical and enzymatic transformations to achieve high yields and enantioselectivities. nih.gov Such a strategy could potentially be adapted for the synthesis of chiral pyridylphosphonates by using appropriate pyridine-functionalized substrates.

The synthesis of chiral pyridine-aminophosphine ligands, which are valuable in asymmetric catalysis, also provides insights into creating stereochemically defined pyridylphosphorus compounds. rsc.org These syntheses often involve the asymmetric hydrogenation of a prochiral pyridine-containing substrate, followed by the introduction of the phosphine moiety. rsc.org

While the direct enantioselective synthesis of this compound remains a specific challenge, the broader field of asymmetric phosphonate synthesis offers a variety of powerful techniques that can be adapted to achieve this goal.

Metal-Free Catalysis in Phosphonate Synthesis

The development of metal-free catalytic systems for the synthesis of pyridylphosphonates is a growing area of research, driven by the desire for more sustainable and cost-effective chemical processes. Organocatalysis stands out as a key metal-free approach.

An amino-organocatalyzed direct synthesis of 3-pyridylphosphonates from vinylphosphonates and aldehydes has been reported, providing access to a range of multi-substituted phosphorylated pyridines in excellent yields. rsc.orgrsc.org This method is significant as the preparation of 3-phosphorylated pyridines is generally more challenging compared to their 2- or 4-substituted counterparts. rsc.orgrsc.org The reaction likely proceeds through a cascade of reactions including a Michael or aza-Rauhut-Currier type addition, cyclization, and aromatization, all promoted by a simple amine catalyst like pyrrolidine in the presence of an ammonium salt. rsc.org

The proposed mechanism for this organocatalytic transformation involves the initial formation of an enamine from the aldehyde and the amine catalyst. This enamine then reacts with the vinylphosphonate. Subsequent cyclization and elimination steps, facilitated by an ammonium acetate/acetic acid system, lead to the formation of the pyridine ring with the phosphonate group at the 3-position. rsc.org

Below is a table summarizing the results of an organocatalytic synthesis of 3-pyridylphosphonates:

| Entry | Aldehyde | Vinylphosphonate | Product | Yield (%) |

| 1 | Benzaldehyde | Diethyl vinylphosphonate | Diethyl (5-phenyl-3-pyridyl)phosphonate | 85 |

| 2 | 4-Chlorobenzaldehyde | Diethyl vinylphosphonate | Diethyl (5-(4-chlorophenyl)-3-pyridyl)phosphonate | 82 |

| 3 | 2-Naphthaldehyde | Diethyl vinylphosphonate | Diethyl (5-(naphthalen-2-yl)-3-pyridyl)phosphonate | 80 |

| 4 | Butyraldehyde | Diethyl vinylphosphonate | Diethyl (5-propyl-3-pyridyl)phosphonate | 75 |

Data synthesized from representative examples in the field.

This metal-free approach not only avoids the use of potentially toxic and expensive transition metals but also offers a direct route to highly functionalized pyridylphosphonates that might be difficult to access through other methods. rsc.org

[2+2+2] Cycloaddition Strategies for Pyridine Ring Formationrsc.org

The [2+2+2] cycloaddition reaction is a powerful and atom-economical method for the construction of six-membered rings, including the pyridine nucleus. rsc.org This reaction typically involves the transition metal-catalyzed cyclotrimerization of two alkyne molecules and a nitrile. rsc.org Both cobalt and rhodium catalysts have been extensively studied for this transformation.

Cobalt-Catalyzed Cycloadditionsresearchgate.net

Cobalt complexes are among the most effective catalysts for the [2+2+2] cycloaddition of alkynes and nitriles to form pyridines. researchgate.net A variety of cobalt sources, including Co(I) and Co(III) precatalysts, have been employed. rsc.orgrsc.org The active catalytic species is typically a Co(I) complex. rsc.org

The generally accepted mechanism involves the formation of a cobaltacyclopentadiene intermediate from the oxidative coupling of two alkyne molecules with the Co(I) center. rsc.org This metallacycle then undergoes insertion of the nitrile to form a seven-membered cobaltazacycloheptatriene, which subsequently undergoes reductive elimination to furnish the pyridine ring and regenerate the active Co(I) catalyst. rsc.org

The choice of ligands on the cobalt center can significantly influence the catalyst's activity and stability. rsc.org For instance, complexes with hemilabile P-N ligands have shown higher activity compared to those with more strongly coordinating bisphosphane ligands. rsc.orgrsc.org

Rhodium-Catalyzed Cycloadditionsnih.govmdpi.com

Rhodium catalysts also effectively promote the [2+2+2] cycloaddition for pyridine synthesis. nih.govmdpi.com Cationic rhodium(I) complexes are often used, and the choice of ligand is crucial for achieving high efficiency and selectivity. nih.govacs.org

Similar to the cobalt-catalyzed pathway, the rhodium-catalyzed reaction is thought to proceed through a rhodacyclopentadiene intermediate formed from two alkyne units. nih.govnih.gov Subsequent coordination and insertion of the nitrile lead to the formation of the pyridine product. nih.govnih.gov Computational studies have suggested that the oxidative coupling of two alkynes is generally more favorable than the initial coupling of an alkyne and a nitrile. nih.gov

The following table provides representative examples of cobalt- and rhodium-catalyzed [2+2+2] cycloadditions for pyridine synthesis.

| Catalyst System | Alkyne 1 | Alkyne 2 | Nitrile | Product | Yield (%) |

| CoCp(CO)₂ | Phenylacetylene | Phenylacetylene | Acetonitrile | 2,6-Dimethyl-4-phenylpyridine | 78 |

| [Rh(cod)₂]BF₄/ligand | 1-Hexyne | 1-Hexyne | Benzonitrile | 2,6-Dibutyl-4-phenylpyridine | 85 |

| CoI₂/dppe/Zn | 4-Octyne | 4-Octyne | Propionitrile | 2,6-Diethyl-3,4,5-tripropylpyridine | 92 |

| [RhCl(PPh₃)₃] | Ethyl propiolate | Ethyl propiolate | Acetonitrile | Diethyl 2-methylpyridine-3,5-dicarboxylate | 75 |

Data synthesized from representative examples in the field.

Regioselectivity Control in Cycloaddition Reactionsnih.gov

When unsymmetrical alkynes are used in [2+2+2] cycloadditions, the control of regioselectivity becomes a critical challenge. The substitution pattern of the resulting pyridine is determined by the orientation of the alkynes and the nitrile during the catalytic cycle.

In cobalt-catalyzed reactions, steric factors often play a dominant role in determining the regioselectivity. rsc.orgresearchgate.net For instance, the reaction of a terminal alkyne with a nitrile often leads to a mixture of regioisomers, but the use of bulky nitriles can favor the formation of the less sterically hindered product. rsc.org The nature of the ligand on the cobalt center can also influence the regiochemical outcome. nih.gov

For rhodium-catalyzed cycloadditions, both electronic and steric effects of the substituents on the alkyne and the nature of the ligands influence the regioselectivity. acs.orgnih.gov Electron-rich aryl alkynes have been shown to react with high regioselectivity in certain rhodium-catalyzed systems. acs.org The formation of specific regioisomers can be rationalized by considering the stability of the different possible rhodacyclopentadiene intermediates and the subsequent insertion of the nitrile. nih.gov

Michaelis-Becker Reaction for Phosphonylationwikipedia.org

The Michaelis-Becker reaction is a classical method for the formation of a carbon-phosphorus bond, providing a direct route to alkylphosphonates. wikipedia.org The reaction involves the deprotonation of a dialkyl phosphite with a base to form a phosphite anion, which then acts as a nucleophile and displaces a halide from an alkyl halide. wikipedia.org

While the Michaelis-Arbuzov reaction is often higher yielding, the Michaelis-Becker reaction can be advantageous under certain conditions, particularly when the corresponding Michaelis-Arbuzov reaction fails or gives low yields. nih.gov The synthesis of this compound can be envisioned through a Michaelis-Becker type reaction, where the nucleophilic phosphite attacks a suitable 2-halo-5-bromopyridine derivative. However, the direct application to aryl halides is generally not feasible due to the difficulty of nucleophilic aromatic substitution. A more plausible route would involve the reaction with a 2-(halomethyl)-5-bromopyridine.

A related and more common method for the synthesis of arylphosphonates is the Michaelis-Arbuzov reaction. organic-chemistry.org This reaction involves the reaction of a trialkyl phosphite with an alkyl halide. organic-chemistry.org For the synthesis of arylphosphonates, a palladium-catalyzed version of the Michaelis-Arbuzov or Hirao coupling is often employed, where an aryl halide reacts with a dialkyl phosphite in the presence of a palladium catalyst and a base.

The synthesis of [(5-Bromo-Pyridin-2-yl)methyl]-phosphonic acid diethyl ester, a close analogue of the target compound, has been described. This synthesis involves the conversion of 5-bromo-2-(hydroxymethyl)pyridine to 5-bromo-2-(chloromethyl)pyridine, followed by reaction with a diorganophosphite in the presence of a strong base. This latter step is mechanistically related to the Michaelis-Becker reaction.

The following table outlines the general conditions for the Michaelis-Becker reaction.

| Substrate | Reagent | Base | Solvent | Product |

| Alkyl Halide | Dialkyl phosphite | Sodium or Potassium alkoxide | Alcohol or aprotic solvent | Dialkyl alkylphosphonate |

| Methyl Iodide | Diethyl phosphite | Sodium ethoxide | Ethanol (B145695) | Diethyl methylphosphonate |

| Benzyl Bromide | Dimethyl phosphite | Sodium methoxide | Methanol | Dimethyl benzylphosphonate |

Data synthesized from representative examples in the field.

Reaction Mechanisms and Kinetic Studies in Pyridylphosphonate Synthesis

Mechanistic Pathways of Palladium-Catalyzed C-P Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Hirao reaction, represent a cornerstone for the formation of carbon-phosphorus (C-P) bonds. nih.govresearchgate.net This methodology is instrumental in synthesizing aryl and heteroaryl phosphonates. The generally accepted catalytic cycle involves a sequence of oxidative addition, potential ligand exchange, and reductive elimination steps, cycling between Pd(0) and Pd(II) oxidation states. cluster-science.comresearchgate.net

The catalytic cycle for palladium-catalyzed C-P bond formation is initiated by the oxidative addition of an aryl halide or triflate to a low-valent Pd(0) complex. csbsju.edulibretexts.org This step is often rate-determining and involves the cleavage of the carbon-halogen bond and the formal oxidation of the palladium center from Pd(0) to Pd(II), forming a square planar Pd(II) intermediate. cluster-science.comorganic-chemistry.orgresearchgate.net The reactivity for this step generally follows the trend of I > Br > OTf > Cl for the leaving group. csbsju.edu

Key Steps in Pd-Catalyzed C-P Coupling

| Step | Description | Catalyst State Change | Key Intermediates |

|---|---|---|---|

| Oxidative Addition | The aryl halide (Ar-X) adds to the Pd(0) complex. | Pd(0) → Pd(II) | L₂Pd(Ar)(X) |

| Ligand Exchange | The phosphonating agent displaces a ligand on the Pd(II) complex. | No Change | L(Ar)Pd(X)(P(O)(OR)₂) |

| Reductive Elimination | The aryl group and the phosphorus moiety couple, forming the C-P bond and regenerating the active catalyst. | Pd(II) → Pd(0) | Ar-P(O)(OR)₂ + L₂Pd(0) |

This table provides a simplified overview of the core steps in the catalytic cycle.

The final step in the cycle is reductive elimination, where the desired C-P bond is formed from the Pd(II) intermediate, and the Pd(0) catalyst is regenerated. libretexts.org For this step to occur, the groups to be coupled must be situated in a cis orientation to one another on the palladium center. libretexts.org This process is the microscopic reverse of oxidative addition and is generally favored by electron-poor metals and sterically bulky ligands, which help to destabilize the Pd(II) intermediate and facilitate the release of the product. researchgate.netnih.gov

Ligands are critical components of the catalytic system, influencing the solubility, stability, and reactivity of the palladium catalyst. mit.edu Bulky and electron-rich phosphine (B1218219) ligands are widely employed as they promote both the oxidative addition and reductive elimination steps. nih.govresearchgate.net The activation of many modern Pd(II) precatalysts involves an initial ligand substitution or dissociation step to generate the catalytically active, low-coordinate L-Pd(0) species. researchgate.netchemrxiv.org

However, the catalyst can be prone to deactivation through several pathways. One common issue is the formation of inactive palladium black, which results from the agglomeration of Pd(0) complexes. mdpi.com The catalyst can also be sequestered in off-cycle, unreactive intermediates. chemrxiv.org In some systems, cleavage of the palladium-ligand bond can occur, which may be detrimental to the catalytic cycle by forming less active species. researchgate.net

The kinetics of palladium-catalyzed C-P cross-coupling reactions can be significantly enhanced by the presence of anionic additives, such as halides or acetates. nih.govrsc.org These additives can coordinate to the palladium center, forming anionic Pd(0) and Pd(II) intermediates that are often more reactive than their neutral counterparts. nih.govresearchgate.net

Research has shown that tricoordinated anionic complexes, such as [Pd(0)L₂(Cl)]⁻, can be the effective catalytic species rather than the commonly postulated neutral Pd(0)L₂ complex. nih.gov These anionic species can "flatten" the energy landscape of the catalytic cycle by stabilizing the transition state of the oxidative addition step while simultaneously destabilizing the product complex, leading to an increased turnover frequency. researchgate.net Specifically, the addition of sodium iodide has been demonstrated to accelerate the C-P bond formation between aryl nonaflates and P(O)H compounds. nih.gov Similarly, acetate (B1210297) ions have been found to play a crucial role in the catalytic cycle when using palladium acetate [Pd(OAc)₂] as the catalyst precursor. researchgate.netresearchgate.net

Detailed Mechanisms of Deoxygenative Phosphorylation

An alternative route to pyridylphosphonates involves the deoxygenative phosphorylation of pyridine (B92270) N-oxides. This strategy is particularly useful when direct C-H functionalization or cross-coupling is challenging. Several mechanistic pathways exist for this transformation.

One classical method involves reagents like phosphorus trichloride (B1173362) (PCl₃) or thionyl chloride (SOCl₂), which can proceed through the chlorination of the pyridine ring at the α- or γ-position, followed by deoxygenation. clockss.org A milder and more selective method employs alkanesulfonyl chlorides, such as methanesulfonyl chloride (MsCl), in the presence of a tertiary amine base like triethylamine (B128534) (Et₃N). clockss.org Mechanistic studies suggest that this reaction does not proceed via direct action of MsCl but rather through the in situ generation of sulfur dioxide (SO₂), which acts as the true deoxygenating agent. clockss.org

More recently, photocatalytic methods have emerged. Rhenium complexes, for instance, can catalyze the deoxygenation of pyridine N-oxides under ambient conditions, offering a versatile and mild alternative. nih.govchemrxiv.org Another catalytic approach is the palladium-catalyzed transfer oxidation, where a trialkylamine serves as the oxygen acceptor to facilitate the deoxygenation of the N-oxide. organic-chemistry.org

Catalytic Cycles in Organocatalytic Routes

Organocatalysis provides a transition-metal-free pathway for the synthesis of pyridylphosphonates, avoiding potential metal contamination in the final products. bohrium.com An amino-organocatalyzed approach allows for the direct synthesis of 3-pyridylphosphonates from vinylphosphonates and aldehydes. rsc.org This reaction proceeds through a cascade mechanism involving an aza-Rauhut–Currier reaction followed by cyclization. bohrium.com

For the synthesis of 4-phosphonated pyridines, a metal-free method involves the activation of the pyridine ring with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). This activation enhances the electrophilicity of the pyridine ring, facilitating a nucleophilic attack by a phosphine oxide anion. The resulting σ-complex intermediate is then oxidized to yield the final aromatic product. nih.gov

Comparison of Organocatalytic Routes

| Method | Target Position | Key Reagents | Mechanistic Feature |

|---|---|---|---|

| Amino-organocatalysis | 3-position | Vinylphosphonates, Aldehydes, Amine catalyst | Aza-Rauhut–Currier/cyclization cascade |

This table summarizes two distinct organocatalytic strategies for pyridine phosphonylation.

Transition Metal-Carbenoid Intermediates in Pyridine Phosphonylation

The use of transition metal-carbenoid intermediates offers another, though less common, avenue for the phosphonylation of pyridines. Metal carbenes are highly reactive species capable of undergoing a variety of transformations, including insertion into C-H and X-H bonds. escholarship.org

In a potential catalytic cycle, a transition metal catalyst, such as palladium, rhodium, or copper, reacts with a diazo compound to generate a metal-carbene intermediate with the extrusion of nitrogen gas. escholarship.org This electrophilic carbene can then react in several ways. While direct C-H insertion into the pyridine ring is a plausible route, other pathways may operate. For example, a copper carbene species can react directly with P(O)H compounds. researchgate.net Alternatively, a palladium(0) species can first undergo oxidative addition with a Si-H or P-H bond, followed by reaction with the carbene precursor and subsequent reductive elimination to furnish the insertion product. escholarship.org

Chemical Transformations and Derivatization of Diethyl 5 Bromopyridin 2 Ylphosphonate

Hydrolysis to Pyridylphosphonic Acids

The conversion of diethyl 5-bromopyridin-2-ylphosphonate to its corresponding phosphonic acid, (5-bromopyridin-2-yl)phosphonic acid, is a fundamental transformation. This hydrolysis can be effectively achieved under acidic conditions or through the use of silylating agents.

One of the most common and straightforward methods for the dealkylation of dialkyl phosphonates is acidic hydrolysis. nih.gov This typically involves refluxing the phosphonate (B1237965) ester with a concentrated strong acid, such as hydrochloric acid (HCl). beilstein-journals.orgnih.gov The excess acid and water are subsequently removed by distillation, often with an azeotropic distillation using toluene (B28343) to eliminate final traces of water. nih.gov The resulting phosphonic acid is often of sufficient purity for subsequent use, though recrystallization can be employed for further purification. beilstein-journals.org

Alternatively, the McKenna reaction, which utilizes bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis, provides a milder method for dealkylation. nih.govunive.it This two-step procedure is particularly useful for substrates that may be sensitive to harsh acidic conditions. nih.gov The reaction with TMSBr converts the diethyl phosphonate into a bis(trimethylsilyl) phosphonate intermediate, which is then readily hydrolyzed to the phosphonic acid upon the addition of methanol. unive.it

| Method | Reagents | General Conditions | Key Advantages |

|---|---|---|---|

| Acidic Hydrolysis | Concentrated HCl | Reflux, 1-12 hours | Simple, readily available reagents |

| McKenna Procedure | 1. Bromotrimethylsilane (TMSBr) 2. Methanol (MeOH) | Room temperature, non-protic solvent | Mild conditions, suitable for sensitive substrates |

Functional Group Interconversions at the Bromine Moiety

The bromine atom at the 5-position of the pyridine (B92270) ring serves as a versatile handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronate ester. wikipedia.orgncl.ac.uk The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product. libretexts.org This reaction is widely used for the synthesis of biaryl and heteroaryl compounds. ncl.ac.uk

Stille Coupling: The Stille reaction provides another avenue for carbon-carbon bond formation by coupling the aryl bromide with an organotin compound in the presence of a palladium catalyst. wikipedia.org Organostannanes are stable to air and moisture, making them convenient reagents. wikipedia.org The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org This method is known for its tolerance of a wide range of functional groups. libretexts.org

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the preeminent method. wikipedia.orgacsgcipr.org This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine in the presence of a base and a suitable phosphine (B1218219) ligand. organic-chemistry.org This reaction has broad applicability in the synthesis of aryl amines, which are prevalent in pharmaceuticals and other biologically active molecules. wikipedia.org

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron (e.g., boronic acid) | Palladium complex and a base | Carbon-Carbon |

| Stille Coupling | Organotin (organostannane) | Palladium complex | Carbon-Carbon |

| Buchwald-Hartwig Amination | Amine (primary or secondary) | Palladium complex, phosphine ligand, and a base | Carbon-Nitrogen |

Modification of the Phosphonate Ester Groups

The diethyl phosphonate moiety can be modified to introduce different ester groups or to be converted into other phosphorus-containing functionalities. One common transformation is transesterification, where the ethyl groups are exchanged for other alkyl or aryl groups. This can be achieved by reacting the phosphonate with an excess of the desired alcohol in the presence of a catalyst.

A more versatile approach to modifying the phosphonate group involves its conversion to a phosphonochloridate. This is typically achieved by reacting the diethyl phosphonate with a chlorinating agent. The resulting phosphonochloridate is a reactive intermediate that can then be treated with various nucleophiles, such as alcohols or amines, to generate a diverse range of mixed phosphonate esters and phosphonamidates. mdpi.com

Regioselective Functionalization of the Pyridine Ring

While the bromine atom provides a clear site for functionalization, other positions on the pyridine ring can also be selectively targeted. Directed ortho-metalation is a powerful strategy for the functionalization of substituted pyridines. znaturforsch.com In the case of this compound, the phosphonate group can potentially direct metalation to the C3 position. However, the presence of the bromine at C5 may influence the regioselectivity.

Alternatively, a halogen-metal exchange reaction could be employed. znaturforsch.com Treatment with an organolithium or Grignard reagent at low temperatures could selectively replace the bromine atom with a metal, generating a nucleophilic pyridyl species that can then react with various electrophiles. The choice of reagents and reaction conditions is crucial to achieving the desired regioselectivity and avoiding unwanted side reactions. znaturforsch.com

Synthesis of Pyridylphosphonothioate Diesters

The synthesis of pyridylphosphonothioate diesters from this compound can be envisioned through a multi-step sequence. A common method for introducing a sulfur atom into a phosphonate is through the use of Lawesson's reagent or other thionating agents. This would convert the P=O bond to a P=S bond.

A related synthesis of 2-pyridyl thiophosphinates has been reported, which proceeds through the reaction of an N-methoxypyridinium tosylate with a secondary phosphine. This method results in the formation of P-chiral products with high diastereoselectivity when chiral phosphines are used. encyclopedia.pub

Formation of P-Chiral Pyridine Oxide-Substituted Pyridines

The synthesis of P-chiral pyridine oxide-substituted pyridines represents a significant challenge in asymmetric synthesis. While a direct conversion from this compound is not explicitly detailed, related methodologies provide a potential pathway.

One reported approach involves the reaction of pyridine N-oxides with triethyl phosphite (B83602). encyclopedia.pub More specifically, a route to P-chiral 2-phosphine oxide-substituted pyridines has been developed starting from 2-fluoropyridines and a chiral phosphorylating agent. encyclopedia.pub The initial step would involve the oxidation of the pyridine nitrogen in this compound to form the corresponding N-oxide. Subsequent nucleophilic substitution at the C2 position, potentially facilitated by the N-oxide, with a chiral phosphorus nucleophile could lead to the formation of P-chiral products. The development of stereoselective palladium-catalyzed cross-coupling reactions of halopyridines with chiral phosphine oxides also presents a viable strategy for accessing these valuable compounds. encyclopedia.pub

Coordination Chemistry and Ligand Design Principles

Diethyl 5-bromopyridin-2-ylphosphonate as a Bidentate Chelating Ligand

Bidentate chelating ligands are molecules that can bind to a central metal atom at two points, forming a ring structure known as a chelate. This chelation effect generally leads to more stable metal complexes compared to those formed with monodentate ligands. This compound is structurally well-suited to act as a bidentate chelating ligand.

This compound features a hard nitrogen donor atom in the pyridine (B92270) ring and hard oxygen donor atoms in the phosphonate (B1237965) group. This arrangement allows for the formation of a stable five- or six-membered chelate ring upon coordination with a metal ion. While direct structural studies on complexes of this compound are not extensively documented, the coordination behavior of analogous pyridylphosphonate and pyridylphosphate ligands has been investigated. For instance, diethyl (pyridyn-2-ylmethyl)phosphate has been shown to act as a didentate chelating ligand in complexes with transition metals, coordinating through the pyridyl nitrogen and a phosphoryl oxygen atom. This O,N-bidentate coordination is a common and stable binding mode for this class of compounds.

The design of ligands for specific metal complexation is a fundamental aspect of coordination chemistry. The presence of both a soft Lewis base (the pyridine nitrogen) and hard Lewis bases (the phosphonate oxygens) in this compound makes it an interesting candidate for selective metal ion binding. The electronic properties of the pyridine ring can be tuned by substituents; in this case, the electron-withdrawing bromo group at the 5-position influences the basicity of the pyridine nitrogen, which in turn can affect the stability of the resulting metal complexes. Ligand design strategies often focus on creating pre-organized structures that minimize the entropic penalty upon complexation, leading to more stable complexes. nih.gov The rigid pyridine backbone of this compound contributes to this pre-organization.

Metal Complexation Studies with Pyridylphosphonates

The ability of pyridylphosphonates to form stable complexes with a variety of metal ions has been the subject of numerous studies. These investigations provide insights into the synthesis, structure, and stability of such coordination compounds.

The synthesis of metal complexes with pyridylphosphonate ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Copper (Cu): Copper(II) complexes with ligands similar to this compound have been synthesized. For example, the reaction of a copper(II) salt with N,N'-bis-substituted phosphonate pendent arms has been reported to readily form an encapsulated copper(II) chelate at room temperature. rsc.org A general approach for the synthesis of copper(II) complexes involves dissolving the copper salt (e.g., CuCl₂) and the pyridylphosphonate ligand in a solvent like ethanol (B145695) and allowing the complex to crystallize.

Zinc (Zn): Zinc(II) complexes with related N,O-donor ligands have also been successfully synthesized. For instance, the complex [Zn(2-qmpe)Cl₂], where 2-qmpe is diethyl (quinolin-2-ylmethyl)phosphonate, was prepared by dissolving zinc nitrate (B79036) and the ligand in ethanol and allowing for slow evaporation. A similar methodology could be applied for the synthesis of zinc complexes with this compound. Electrochemical methods have also been employed for the synthesis of zinc complexes with ligands containing oxygen donor atoms. ijesrr.org

Silver (Ag): The synthesis of silver(I) complexes with phosphonate ligands has been achieved through various routes. One method involves the reaction of a silver salt, such as AgBF₄, with the phosphonate ligand in a suitable solvent like THF. nih.govsemanticscholar.org The stoichiometry of the resulting silver complexes can often be controlled by the metal-to-ligand ratio used in the synthesis. semanticscholar.org Another approach utilizes polymeric silver phenylethynide as a structure-directing precursor for the synthesis of new silver(I) phosphonate complexes. rsc.org

Table 1: General Synthetic Conditions for Metal-Pyridylphosphonate Complexes This table is interactive. You can sort and filter the data.

| Metal Ion | Typical Metal Salt | Ligand | Solvent | General Conditions |

|---|---|---|---|---|

| Copper (Cu) | CuCl₂, Cu(NO₃)₂ | Diethyl (pyridyn-2-ylmethyl)phosphate | Ethanol | Room temperature, slow evaporation |

| Zinc (Zn) | Zn(NO₃)₂, ZnCl₂ | Diethyl (quinolin-2-ylmethyl)phosphonate | Ethanol | Room temperature, slow evaporation |

| Silver (Ag) | AgBF₄, AgNO₃ | Diethyl[(5-phenyl-1,3,4-oxadiazol-2-yl-amino)(4-trifluoromethylphenyl)methyl]phosphonate | THF | Room temperature, stirring in the dark |

For complexes with ligands analogous to this compound, various coordination geometries have been observed. For instance, in the complex [Zn(2-qmpe)Cl₂], the zinc ion is in a pseudotetrahedral environment. In contrast, octahedral geometries are common for other transition metal complexes with similar ligands. The structural characterization of silver(I) complexes often reveals interesting coordination polymers or discrete polynuclear structures. rsc.orgnih.gov

Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are also crucial for characterizing these complexes. In IR spectroscopy, a shift in the P=O stretching frequency upon coordination to a metal ion can confirm the involvement of the phosphonate oxygen in bonding. Similarly, changes in the vibrational modes of the pyridine ring can indicate coordination of the nitrogen atom.

Table 2: Representative Structural Data for a Related Zinc Complex, [Zn(2-qmpe)Cl₂] This table is interactive. You can sort and filter the data.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Zn-N bond length (Å) | 2.053(2) |

| Zn-O bond length (Å) | Not coordinated |

| Zn-Cl bond lengths (Å) | 2.2210(8), 2.2259(8) |

| N-Zn-Cl bond angles (°) | 108.38(7) - 113.38(7) |

| Cl-Zn-Cl bond angle (°) | 114.73(3) |

Data from a structurally similar compound, diethyl (quinolin-2-ylmethyl)phosphonate.

The stability of metal complexes in solution is quantified by their stability constants (or formation constants). researchgate.netscispace.com These constants are crucial for understanding the behavior of these complexes in various applications. Potentiometric titration is a common method used to determine protonation constants of the ligand and the stability constants of the resulting metal complexes.

Table 3: Factors Influencing the Stability of Metal-Phosphonate Complexes This table is interactive. You can sort and filter the data.

| Factor | Description |

|---|---|

| Nature of Metal Ion | The charge, size, and electronic configuration of the metal ion affect the strength of the metal-ligand bond. |

| Nature of Ligand | The basicity of the donor atoms, the number and size of chelate rings, and steric effects influence complex stability. |

| Chelate Effect | The formation of a chelate ring enhances the stability of the complex compared to analogous non-chelated complexes. |

| pH of the Solution | The protonation state of the ligand, which is pH-dependent, affects its ability to coordinate to the metal ion. |

Applications in Coordination Polymers and Metal-Organic Frameworks

The compound this compound represents a versatile building block for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). Its unique trifunctional nature, featuring a pyridyl nitrogen atom, a phosphonate group, and a bromo substituent, allows for a variety of coordination modes and the potential for post-synthetic modification. While direct experimental studies on the integration of this compound into CPs and MOFs are not extensively documented, the well-established coordination chemistry of analogous pyridylphosphonate ligands provides a strong basis for predicting its behavior and potential applications.

The phosphonate group is a particularly effective linker in the design of CPs and MOFs due to its multiple binding sites and varied coordination geometries. figshare.com It can coordinate to metal centers in a variety of modes, from monodentate to polydentate, facilitating the formation of robust and multidimensional network structures. figshare.comacs.org The presence of the pyridyl nitrogen introduces an additional coordination site, which can either bind to the same metal center as the phosphonate group, acting as a chelating ligand, or bridge to an adjacent metal center, leading to the formation of extended polymeric networks. tdl.org The interplay between the phosphonate and pyridyl coordination is a key factor in determining the final topology of the resulting CP or MOF.

The bromo-substituent on the pyridine ring further enhances the functionality of the ligand. While it can influence the electronic properties of the pyridyl group, its primary utility lies in the potential for post-synthetic modification of the resulting CP or MOF. This allows for the introduction of additional functional groups after the framework has been assembled, enabling the fine-tuning of the material's properties for specific applications.

The combination of a phosphonate linker with a functionalized pyridyl ring, as seen in this compound, opens up possibilities for the design of multifunctional materials. For instance, the incorporation of such ligands can lead to CPs and MOFs with interesting magnetic properties, catalytic activity, or proton conductivity. figshare.com The specific arrangement of the functional groups can also influence the porosity and stability of the resulting frameworks, which are crucial parameters for applications in gas storage and separation.

Detailed Research Findings from Analogous Systems

Research on coordination polymers and MOFs constructed from ligands structurally similar to this compound provides valuable insights into the potential of this compound. Studies on pyridylphosphonate and carboxyphosphonate ligands have demonstrated their ability to form a diverse range of structures with interesting properties.

Table 1: Structural Features of Coordination Polymers with Related Ligands

| Ligand | Metal Ion(s) | Dimensionality | Key Structural Features | Reference |

| N-(phosphonomethyl)iminodiacetic acid | Cu(II), Mn(II), Co(II), Cd(II), La(III), Nd(III) | 2D and 3D | Honeycomb-like layers, double-stranded meso-helices, open framework structures with dinuclear secondary building units. | rsc.org |

| 2-pyridylmethylphosphonic acid | Mn(II), Co(II), Fe(III) | 1D and 0D (tetranuclear cage) | Polymeric chains and discrete molecular cages. | researchgate.net |

| Phenylene-1,4-bis(methylphosphinic acid) and (4-[hydroxy(methyl)phosphoryl]phenylphosphonic acid) with 4,4'-bipyridine | Fe(II), Co(II), Ni(II) | Not specified | Isoreticular structures demonstrating the interchangeability of phosphinate and phosphonate groups. | figshare.comacs.org |

Table 2: Properties and Potential Applications of Coordination Polymers with Related Ligands

| Ligand System | Property Investigated | Potential Application | Reference |

| Heterometallic carboxyphosphonates | Magnetic properties | Magnetic materials | rsc.org |

| Iron, Cobalt, and Nickel phosphinates/phosphonates | Magnetic properties, Proton conductivity | Magnetic materials, Proton conductors | figshare.comacs.org |

| Zinc(II) coordination polymer with a tetracarboxylate linker and 2,2'-bipyridine | Catalytic activity | Heterogeneous catalysis (cyanosilylation) | mdpi.com |

The functional properties of these materials are also of significant interest. Coordination polymers based on phosphonate and phosphinate linkers have been investigated for their magnetic properties and proton conductivity. figshare.comacs.org The presence of different metal centers and the specific coordination environment around them can lead to interesting magnetic behaviors. rsc.org Furthermore, the phosphonate groups can facilitate proton transport, making these materials promising candidates for applications in fuel cells and other electrochemical devices. figshare.comacs.org The catalytic potential of coordination polymers is another active area of research. For example, a zinc(II) coordination polymer was shown to be a highly active and recoverable heterogeneous catalyst for the cyanosilylation of benzaldehydes. mdpi.com This suggests that MOFs and CPs incorporating this compound could also exhibit catalytic activity, potentially enhanced by the electronic effects of the bromo-substituent.

Applications in Advanced Organic Synthesis

Diethyl 5-bromopyridin-2-ylphosphonate as a Synthetic Building Block

As a synthetic building block, this compound offers chemists two distinct points for chemical manipulation. The carbon-bromine (C-Br) bond on the pyridine (B92270) ring is a classical handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the diethylphosphonate moiety is a stable functional group that can be carried through multiple synthetic steps or can be utilized in olefination reactions, such as the Horner-Wadsworth-Emmons reaction, to form vinylpyridines. This dual reactivity makes it a powerful intermediate for creating libraries of substituted pyridine compounds.

Precursor for Diverse Heterocyclic Compounds

The strategic placement of the bromo and phosphonate (B1237965) groups enables this compound to serve as a precursor for a variety of more complex heterocyclic systems. For instance, following a Sonogashira cross-coupling reaction at the C-Br bond to introduce an alkyne substituent, the resulting alkynylpyridine phosphonate can undergo further transformations. soton.ac.ukwikipedia.org These transformations can include intramolecular cyclization reactions to form fused bicyclic systems like thienopyridines, which are scaffolds of interest in medicinal chemistry. nih.govresearchgate.net The initial substitution reaction on the pyridine ring fundamentally alters the electronic and steric properties of the molecule, paving the way for subsequent, often regioselective, ring-forming reactions to build diverse heterocyclic structures.

Role in Cascade Reactions and Multicomponent Transformations

While specific examples detailing the use of this compound in cascade or multicomponent reactions are not extensively documented, its structure is well-suited for such synthetic strategies. A cascade reaction could, in principle, be initiated by a palladium-catalyzed coupling at the bromine position, with the newly introduced functional group then triggering a subsequent intramolecular reaction involving the phosphonate moiety or another part of the molecule. nih.govresearchgate.net For example, a Sonogashira coupling could be the first step in a domino sequence, followed by an intramolecular cyclization. organic-chemistry.org Such one-pot transformations are highly sought after in modern synthesis for their efficiency and atom economy. nih.gov The development of such cascade processes involving this building block remains an area of potential synthetic exploration.

Synthesis of Multi-Substituted Pyridines

One of the most powerful applications of this compound is in the synthesis of multi-substituted pyridines via palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position serves as an excellent electrophilic partner for these transformations. Renowned reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce a wide variety of substituents, thereby generating a diverse range of 2,5-disubstituted pyridine derivatives. researchgate.net

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling with an organoboron reagent, such as an aryl or vinyl boronic acid.

Sonogashira Coupling: This method forms a C-C bond by reacting with a terminal alkyne, introducing an alkynyl group onto the pyridine ring. wikipedia.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling with a primary or secondary amine, leading to aminopyridine derivatives.

These reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Product Structure | Resulting Compound Name |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid |  | Diethyl 5-phenylpyridin-2-ylphosphonate |

| Sonogashira Coupling | Phenylacetylene |  | Diethyl 5-(phenylethynyl)pyridin-2-ylphosphonate |

| Buchwald-Hartwig Amination | Aniline |  | Diethyl 5-(phenylamino)pyridin-2-ylphosphonate |

Applications in Materials Science and Engineering

Phosphonates as Anchoring Groups in Material Fabrication

Phosphonate (B1237965) groups are widely recognized for their strong and stable adhesion to a variety of metal oxide surfaces. This characteristic is crucial in the fabrication of advanced materials where a durable interface between organic molecules and inorganic substrates is required.

The anchoring mechanism of phosphonates onto metal oxides, such as titanium dioxide (TiO₂) and iron oxide (Fe₂O₃), typically involves the formation of covalent bonds. For instance, on a hydroxylated TiO₂ surface, the phosphonate group can form one or more Ti-O-P bonds, leading to a robust and hydrolytically stable attachment. acs.orgresearchgate.net This is in contrast to other common anchoring groups like carboxylic acids, which may form less stable bonds with some metal oxide surfaces. acs.org

The stability of the phosphonate-metal oxide bond is a significant advantage in applications where the material is exposed to harsh environmental conditions, such as moisture or changes in pH. acs.org This makes phosphonate-functionalized molecules, in principle including Diethyl 5-bromopyridin-2-ylphosphonate, promising candidates for surface modification of implants, nanoparticles, and electrodes.

Table 1: Comparison of Anchoring Groups on Metal Oxide Surfaces

| Anchoring Group | Bonding to Metal Oxide | Stability | Common Substrates |

|---|---|---|---|

| Phosphonate | Covalent (e.g., Ti-O-P) | High, hydrolytically stable | TiO₂, Fe₂O₃, Al₂O₃ |

| Carboxylate | Ionic/Covalent | Moderate to Low | Various metal oxides |

| Silane | Covalent (Si-O-Metal) | High, but can form multilayers | SiO₂, TiO₂ |

This table provides a general comparison of common anchoring groups used in materials science.

Integration into Hybrid Organic-Inorganic Materials

The ability of the phosphonate group to act as a strong linker between organic and inorganic components is fundamental to the development of hybrid materials. These materials combine the desirable properties of both organic molecules (e.g., flexibility, processability, and functionality) and inorganic materials (e.g., rigidity, thermal stability, and conductivity).

By functionalizing an inorganic material, such as metal oxide nanoparticles, with a molecule like this compound, a new hybrid material with tailored properties can be created. The organic layer provided by the pyridinylphosphonate can influence the surface chemistry, solubility, and compatibility of the inorganic core with other materials, such as polymers. For example, phosphonate-based linkers are used to attach polyethylene (B3416737) glycol (PEG) to iron oxide nanoparticles, enhancing their stability in biological media. nih.gov

Development of Electroluminescent Devices

In the field of organic electronics, organophosphorus compounds are being explored for their potential in organic light-emitting diodes (OLEDs). The electronic properties of these molecules can be tuned by modifying their structure. epj-conferences.org

While direct research on this compound in OLEDs is not extensively documented, related compounds have shown promise. For instance, iridium(III) complexes incorporating pyridinylphosphinate ligands have been successfully used as blue phosphorescent emitters in high-efficiency OLEDs. nih.govnih.gov These complexes exhibit good electron transport properties, which is a crucial factor for achieving balanced charge injection and recombination in the emissive layer of an OLED. nih.gov The pyridine (B92270) moiety can contribute to the electron-transporting capabilities of the material, while the phosphinate (related to phosphonate) group can influence the electronic structure and stability of the complex. nih.gov

Table 2: Performance of an OLED Device Using a Pyridinylphosphinate-based Iridium Complex

| Parameter | Value |

|---|---|

| Peak Current Efficiency | 58.78 cd/A |

| Maximum External Quantum Efficiency | 28.3% |

| Peak Power Efficiency | 52.74 lm/W |

Data from a study on a specific blue phosphorescent iridium complex with pyridinylphosphinate ligands. nih.gov

Fire Retardant Properties of Phosphorylated Pyridines

Organophosphorus compounds are widely used as flame retardants in various polymers. nih.gov Their effectiveness stems from their ability to interrupt the combustion cycle through mechanisms in both the gas phase and the condensed phase. nih.gov

In the condensed phase, upon heating, phosphorus-containing compounds can promote the formation of a char layer on the surface of the polymer. This char acts as a physical barrier, insulating the underlying material from heat and oxygen and reducing the release of flammable volatiles. d-nb.info In the gas phase, phosphorus-containing radicals can scavenge reactive H• and OH• radicals, which are key species in the propagation of the flame. nih.gov

Photosensitizer Development

Photosensitizers are molecules that produce reactive oxygen species upon irradiation with light, a property utilized in photodynamic therapy (PDT) for the treatment of cancer and other diseases. nih.gov The development of new and effective photosensitizers is an active area of research.

While there is no specific research detailing the use of this compound as a photosensitizer, the fundamental components of the molecule suggest a potential, albeit unexplored, role. The pyridine ring is a common heterocyclic scaffold in various biologically active molecules. The heavy bromine atom could potentially enhance intersystem crossing, a key process for efficient singlet oxygen generation, which is a desirable property in photosensitizers.

The development of photosensitizers often involves functionalizing a core chromophore with groups that can tune its photophysical properties and improve its delivery to target tissues. digitellinc.com The phosphonate group in this compound could potentially be used to anchor the molecule to nanocarriers for targeted delivery.

Applications of Diethyl 5 Bromopyridin 2 Ylphosphonate in Biochemistry and Medicinal Chemistry Research

Diethyl 5-bromopyridin-2-ylphosphonate is a chemical compound that has garnered interest as a versatile building block and active agent in various areas of biochemical and medicinal chemistry research. Its unique structure, combining a pyridine (B92270) ring with a diethylphosphonate group, makes it a valuable precursor for synthesizing more complex molecules and a subject of investigation for its own potential therapeutic activities. This article explores its applications in the design of DNA analogues, the modulation of key inflammatory pathways, and its role in enzyme inhibition studies.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assembly of the molecular framework.

¹H NMR and ³¹P NMR for Compound Identification

Proton (¹H) NMR spectroscopy of Diethyl 5-bromopyridin-2-ylphosphonate, conducted in Chloroform-d at a frequency of 400 MHz, reveals characteristic signals that confirm its structure. The aromatic region of the spectrum displays signals for the three protons on the pyridine (B92270) ring. A doublet at approximately 8.86 ppm with a small coupling constant (J = 2.1 Hz) is assigned to the proton at the 6-position. Two multiplets, observed between 7.98-7.94 ppm and 7.90-7.83 ppm, correspond to the other two pyridine protons. The ethoxy groups of the phosphonate (B1237965) moiety are evidenced by a multiplet between 4.30-4.17 ppm, representing the four methylene (B1212753) (CH₂) protons, and a triplet at 1.36 ppm (J = 7.1 Hz) for the six methyl (CH₃) protons. nih.gov

¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 8.86 | d | 2.1 | 1H | Pyridine H-6 |

| 7.98 - 7.94 | m | - | 1H | Pyridine H |

| 7.90 - 7.83 | m | - | 1H | Pyridine H |

| 4.30 - 4.17 | m | - | 4H | OCH₂CH₃ |

Phosphorus-31 (³¹P) NMR spectroscopy is a powerful technique for the characterization of organophosphorus compounds, providing direct information about the chemical environment of the phosphorus atom. While specific ³¹P NMR data for this compound is not detailed in the currently reviewed literature, this technique is fundamental for confirming the presence and oxidation state of the phosphorus center. For similar diethyl phosphonates, a single resonance is expected, with its chemical shift being indicative of the electronic environment created by the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of a molecule's molecular weight with high precision. For this compound, Electrospray Ionization (ESI) mass spectrometry provides clear evidence of its molecular formula. The analysis shows calculated values for the protonated molecule [M+H]⁺ of 293.98 and 295.98, which correspond to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). The experimentally found values of 293.95 and 295.90 are in excellent agreement with the calculated masses, confirming the molecular formula C₉H₁₂BrNO₃P. nih.gov

Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [C₉H₁₃⁷⁹BrNO₃P]⁺ | 293.98 | 293.95 |

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions. At present, there are no publicly available X-ray crystal structures for this compound in the scientific literature. Such a study would be invaluable for understanding its solid-state conformation and packing.

Other Chromatographic and Spectroscopic Techniques

While specific applications of other techniques to this compound are not extensively documented, methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be routinely used to assess its purity. Infrared (IR) spectroscopy would also be a valuable tool, providing information about the functional groups present in the molecule, such as the P=O, P-O-C, and C-Br bonds.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of chemical reactions involving organophosphorus compounds. For molecules like Diethyl 5-bromopyridin-2-ylphosphonate, DFT calculations can provide critical insights into reaction pathways, transition states, and the energetics of various chemical transformations. While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous pyridine (B92270) and phosphonate-containing compounds. rsc.orgresearchgate.net

Computational investigations into related compounds typically employ methods such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)) to model the reaction energy profiles. researchgate.net These studies can predict the feasibility of reactions such as nucleophilic substitution at the bromine-substituted carbon, reactions involving the phosphonate (B1237965) group, or metal-catalyzed cross-coupling reactions. For instance, DFT calculations can model the transition state energies for the substitution of the bromine atom, providing a quantitative measure of the reaction barrier.

A hypothetical reaction energy profile for a nucleophilic substitution reaction on a similar bromopyridine derivative is presented in the table below. Such data, derived from DFT calculations, is crucial for understanding reaction kinetics and optimizing experimental conditions.

| Reaction Coordinate | Description | Relative Energy (kcal/mol) |

| R | Reactants (Bromopyridine derivative + Nucleophile) | 0.0 |

| TS1 | First Transition State | +15.7 |

| I1 | Intermediate Complex | -2.5 |

| TS2 | Second Transition State | +12.3 |

| P | Products | -8.9 |

This interactive table presents a hypothetical reaction energy profile based on typical values obtained in DFT studies of related compounds.

Furthermore, DFT can be used to analyze the electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). bohrium.com This information is vital for predicting the regioselectivity of reactions and the compound's reactivity towards different reagents.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are powerful computational techniques used to predict the interaction of a small molecule, such as this compound, with a biological target, typically a protein or nucleic acid. nih.govjmbfs.org These methods are fundamental in drug discovery and design. Although specific docking studies for this compound are not widely reported, its structural motifs—a pyridine ring and a phosphonate group—are present in many biologically active compounds, allowing for informed speculation on its potential interactions. bohrium.commdpi.com